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Compound of Interest

Compound Name: 1,15-Pentadecanediol

Cat. No.: B013463 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,15-
Pentadecanediol, a long-chain diol with applications in various scientific fields. The following

sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry

(MS) characteristics, offering valuable data for compound identification, characterization, and

quality control.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry analyses of 1,15-Pentadecanediol.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.64 Triplet 4H HO-CH₂-

1.56 Quintet 4H HO-CH₂-CH₂-

1.26 Broad Singlet 22H -(CH₂)₁₁-

1.25 Singlet 2H -OH
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Note: Specific coupling constants were not available in the referenced data.

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppm Assignment

63.08 CH₂-OH

32.79 HO-CH₂-CH₂-

29.65 -(CH₂)ₙ-

29.58 -(CH₂)ₙ-

29.44 -(CH₂)ₙ-

29.35 -(CH₂)ₙ-

25.74 HO-CH₂-CH₂-CH₂-

Table 3: IR Absorption Data
Wavenumber (cm⁻¹) Intensity Assignment

3330 Strong, Broad
O-H stretch (hydrogen-

bonded)

2920 Strong C-H stretch (asymmetric)

2850 Strong C-H stretch (symmetric)

1470 Medium C-H bend (scissoring)

1060 Strong C-O stretch

720 Weak C-H rock (long chain)

Table 4: Mass Spectrometry Data (Electron Ionization)
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m/z Relative Intensity (%) Possible Fragment

55 100 [C₄H₇]⁺

69 80 [C₅H₉]⁺

83 65 [C₆H₁₁]⁺

41 60 [C₃H₅]⁺

97 50 [C₇H₁₃]⁺

226 <10 [M-H₂O]⁺

208 <5 [M-2H₂O]⁺

Note: The molecular ion peak (m/z 244) is often not observed in the electron ionization of long-

chain alcohols due to facile fragmentation.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited.

¹H and ¹³C NMR Spectroscopy
A solution of 1,15-Pentadecanediol is prepared by dissolving approximately 10-20 mg of the

solid sample in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆

(DMSO-d₆), within an NMR tube. The spectrum is acquired on a 400 MHz or higher field NMR

spectrometer.

¹H NMR: A standard single-pulse experiment is utilized. Key acquisition parameters include a

spectral width of approximately 10-12 ppm, an acquisition time of 2-4 seconds, a relaxation

delay of 1-2 seconds, and an accumulation of 8-16 scans to ensure a good signal-to-noise

ratio.

¹³C NMR: A proton-decoupled pulse program is employed to simplify the spectrum. Typical

parameters involve a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, a

relaxation delay of 2-5 seconds, and a significantly larger number of scans (1024 or more)

due to the lower natural abundance of the ¹³C isotope.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of solid 1,15-Pentadecanediol is obtained using the Attenuated Total

Reflectance (ATR) technique. A small amount of the solid sample is placed directly onto the

ATR crystal, and firm contact is ensured using a pressure clamp. The spectrum is recorded

over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the

clean, empty ATR crystal is recorded prior to the sample measurement and automatically

subtracted from the sample spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
Mass spectral data is acquired using a mass spectrometer equipped with an electron ionization

source. A small amount of the sample is introduced into the ion source, typically via a direct

insertion probe or after separation by gas chromatography. The sample is vaporized and then

bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and

fragmentation of the molecule. The resulting positively charged ions are then accelerated and

separated by a mass analyzer based on their mass-to-charge (m/z) ratio. The detector records

the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 1,15-Pentadecanediol.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 1,15-Pentadecanediol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b013463#spectroscopic-data-for-1-15-
pentadecanediol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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